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Compound of Interest

Compound Name: ND-378

Cat. No.: B609509

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following protocol is a representative synthetic procedure for SKA-378, a
chlorinated naphthalenyl aminothiazole derivative, based on established chemical principles
and published methods for analogous compounds, most notably the Hantzsch thiazole
synthesis. As the specific, detailed experimental protocol for SKA-378 has not been publicly
disclosed in the available scientific literature, this guide is intended for informational and
research planning purposes by qualified professionals. All laboratory work should be conducted
with appropriate safety precautions.

Introduction

SKA-378 is a novel chlorinated aminothiazole derivative of riluzole that has demonstrated
neuroprotective and anticonvulsant properties in preclinical studies. It is being investigated for
its therapeutic potential in neurological disorders such as temporal lobe epilepsy. SKA-378 acts
as a potent inhibitor of a specific methylaminoisobutyric acid (MeAIB) transport system and
also interacts with voltage-gated sodium channels. This document provides a detailed, step-by-
step guide for the plausible synthesis of SKA-378, intended for use by researchers in the field
of medicinal chemistry and drug development.

Proposed Synthetic Pathway

The synthesis of SKA-378 can be achieved through a two-step process, beginning with the
synthesis of the key intermediate, N-(naphthalen-1-yl)thiourea, followed by its condensation
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with a suitable a-haloketone via the Hantzsch thiazole synthesis.

Step 1: Synthesis of N-(naphthalen-1-yl)thiourea
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Step 2: Hantzsch Thiazole
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Caption: Proposed two-step synthesis of SKA-378.

Experimental Protocols
Step 1: Synthesis of N-(nhaphthalen-1-yl)thiourea

This protocol describes the synthesis of the thiourea intermediate from naphthalen-1-amine.

Materials and Reagents:
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Molecular Weight (

Reagent Amount (mmol) Mass/Volume
g/mol )
Naphthalen-1-amine 143.19 10 1.43¢g
Ammonium
_ 76.12 12 091g

thiocyanate

Concentrated HCI 36.46 - 2mL

Water 18.02 - 20 mL

Ethanol 46.07 - As needed
Procedure:

e To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add
naphthalen-1-amine (1.43 g, 10 mmol), water (20 mL), and concentrated hydrochloric acid (2
mL).

 Stir the mixture at room temperature until the naphthalen-1-amine hydrochloride salt fully
dissolves.

e Add ammonium thiocyanate (0.91 g, 12 mmol) to the solution.

¢ Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress
by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the
mobile phase.

» After completion of the reaction, cool the mixture to room temperature.

o A solid precipitate will form. Collect the solid by vacuum filtration and wash with cold water.

o Recrystallize the crude product from ethanol to obtain pure N-(naphthalen-1-yl)thiourea as a
crystalline solid.

e Dry the product under vacuum.

Expected Yield: 70-80%
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Characterization: The product can be characterized by *H NMR, 3C NMR, and mass
spectrometry to confirm its structure.

Step 2: Synthesis of SKA-378 (Hantzsch Thiazole
Synthesis)

This protocol outlines the condensation of N-(haphthalen-1-yl)thiourea with an appropriate a-
bromo-chloroacetophenone to yield SKA-378. The exact isomer of the chloroacetophenone
used for SKA-378 is not specified in the literature; for this representative protocol, 2-bromo-1-
(4-chlorophenyl)ethan-1-one is used.

Materials and Reagents:

Molecular Weight (

Reagent Amount (mmol) Mass (g)
g/mol )
N-(naphthalen-1-
_ 202.27 5 1.01g

yhthiourea

2-Bromo-1-(4-

chlorophenyl)ethan-1-  233.50 5 1.17¢

one

Ethanol 46.07 - 25 mL
Procedure:

e In a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer,
dissolve N-(naphthalen-1-yl)thiourea (1.01 g, 5 mmol) in ethanol (25 mL).

e Add 2-bromo-1-(4-chlorophenyl)ethan-1-one (1.17 g, 5 mmol) to the solution.

e Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the reaction progress
by TLC (Mobile phase: Hexane/Ethyl Acetate 8:2).

e Upon completion, cool the reaction mixture to room temperature.
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» A precipitate of the hydrobromide salt of the product will form. Collect the solid by vacuum
filtration.

o To obtain the free base, suspend the solid in water and neutralize with a saturated solution of
sodium bicarbonate until the pH is approximately 8.

o Collect the resulting solid by vacuum filtration, wash with water, and dry under vacuum.

e The crude product can be purified by column chromatography on silica gel using a gradient
of hexane and ethyl acetate as the eluent.

Expected Yield: 60-75%

Characterization: The final product, SKA-378, should be characterized by *H NMR, 13C NMR,
High-Resolution Mass Spectrometry (HRMS), and its purity assessed by High-Performance
Liquid Chromatography (HPLC).

Workflow Diagram for SKA-378 Synthesis and
Purification
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Caption: Experimental workflow for the synthesis of SKA-378.
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Safety Precautions

 All manipulations should be performed in a well-ventilated fume hood.

e Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-
resistant gloves, must be worn at all times.

e a-Bromoacetophenones are lachrymatory and skin irritants. Handle with extreme care.
» Concentrated hydrochloric acid is corrosive. Handle with appropriate care.
o Dispose of all chemical waste according to institutional guidelines.

By following these detailed protocols, researchers can synthesize SKA-378 for further
investigation into its pharmacological properties and potential as a therapeutic agent.

 To cite this document: BenchChem. [Application Notes and Protocols for the Synthesis of
SKA-378]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b609509#step-by-step-guide-for-ska-378-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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